Egfr-TK-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H16F2N6O2S2 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
N-[3-[6-(2-aminopyrimidin-5-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]-2-methylphenyl]-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C23H16F2N6O2S2/c1-12-16(3-2-4-18(12)31-35(32,33)20-8-15(24)5-6-17(20)25)21-30-19-7-13(9-27-22(19)34-21)14-10-28-23(26)29-11-14/h2-11,31H,1H3,(H2,26,28,29) |
InChIキー |
RJXKTVLFILQDJY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Egfr-TK-IN-4: A Technical Guide on Binding Affinity and Mechanism of Action Against EGFR C797S
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) has rendered many third-generation tyrosine kinase inhibitors (TKIs) ineffective, presenting a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Fourth-generation EGFR inhibitors are being developed to overcome this resistance mechanism. This technical guide focuses on Egfr-TK-IN-4, a novel thiazolo[5,4-b]pyridine (B1319707) derivative, and its potential to inhibit EGFR harboring the C797S mutation. We consolidate available data on its binding affinity, detail relevant experimental protocols, and visualize the pertinent biological pathways and experimental workflows.
Introduction to EGFR C797S Resistance
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Activating mutations in EGFR are key drivers in a subset of NSCLCs, and TKIs have been a mainstay of targeted therapy. First and second-generation TKIs faced resistance, primarily through the T790M "gatekeeper" mutation.[2] Third-generation inhibitors, such as osimertinib, were designed to be effective against T790M-mutant EGFR.[3] However, acquired resistance to these drugs often arises from a tertiary mutation, C797S, which replaces the cysteine residue that forms a covalent bond with irreversible inhibitors, thereby reducing their efficacy.[2][3] This has created an urgent need for new inhibitors that can effectively target EGFR with the C797S mutation.[4]
This compound (also known as compound 10k) is a potent and selective EGFR-TK inhibitor with demonstrated anti-tumor activity.[5] This guide provides an in-depth look at its interaction with resistant EGFR mutants.
Quantitative Binding Affinity of this compound
While direct enzymatic inhibition data for this compound against the purified EGFR C797S mutant is not yet publicly available in the cited literature, its potent activity against cell lines harboring resistant EGFR mutations provides a strong indication of its potential. The half-maximal inhibitory concentration (IC50) values have been determined in various NSCLC cell lines.
Table 1: Cellular Anti-proliferative Activity of this compound (Compound 10k)
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| HCC827 | del19 | 0.010 | [6] |
| NCI-H1975 | L858R/T790M | 0.08 | [6] |
| A-549 | Wild-Type | 0.82 | [6] |
Data from Borude AS, et al. Eur J Med Chem. 2024.[6]
The low nanomolar activity against the NCI-H1975 cell line, which expresses the T790M resistance mutation, is noteworthy. Furthermore, molecular docking simulations have indicated that this compound forms essential hinge interactions and establishes hydrogen bonding with the Cys797 residue, suggesting a potential for strong engagement even when this residue is mutated to serine.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the binding affinity and cellular effects of EGFR inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP production corresponds to inhibition of the kinase.
-
Materials:
-
Recombinant human EGFR (wild-type or C797S mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[8]
-
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A-549)
-
Complete culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, the mechanism of resistance by the C797S mutation, and the general workflows for evaluating an EGFR inhibitor.
Caption: EGFR signaling pathways and point of inhibition.
Caption: A typical experimental workflow for EGFR inhibitor evaluation.
Conclusion
This compound has emerged as a promising fourth-generation EGFR inhibitor with potent activity against cell lines harboring clinically relevant resistance mutations. While direct enzymatic data against the EGFR C797S mutant is pending, the existing cellular activity data and molecular docking studies strongly support its potential to overcome this critical resistance mechanism. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel inhibitors in the fight against resistant NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
In Vitro Activity of a Fourth-Generation EGFR-TKI: A Technical Overview
Disclaimer: The compound "Egfr-TK-IN-4" is not found in publicly available scientific literature. This guide, therefore, utilizes BBT-176 , a well-characterized fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative molecule to illustrate the in vitro activity profile and evaluation methodologies relevant to this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Fourth-generation EGFR-TKIs are being developed to address acquired resistance to third-generation inhibitors like osimertinib, which is often driven by the C797S mutation in the EGFR kinase domain.[1] BBT-176 is a novel, orally available, reversible, and non-covalent ATP-competitive inhibitor designed to target EGFR variants harboring the C797S mutation.[1][2]
Quantitative In Vitro Activity of BBT-176
The in vitro potency of BBT-176 has been evaluated in both biochemical and cellular assays, demonstrating significant activity against various EGFR mutations, particularly those that confer resistance to third-generation TKIs.
Table 1: Biochemical Inhibitory Activity of BBT-176 against Recombinant EGFR Kinases
| EGFR Mutant | BBT-176 IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) |
| 19Del/T790M/C797S | 1.79 | 124.82 |
| 19Del/C797S | 4.36 | 304.39 |
| L858R/C797S | 5.35 | 573.72 |
Data sourced from studies on recombinant human EGFR kinase proteins.[2][3][4] The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Cellular Antiproliferative Activity of BBT-176
| Cell Line (Expressing EGFR Mutant) | BBT-176 IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) |
| Ba/F3 (19Del/T790M/C797S) | 49 | 1,134 |
| Ba/F3 (19Del/C797S) | 42 | 869 |
| Ba/F3 (L858R/T790M/C797S) | 202 | 2,685 |
| Ba/F3 (L858R/C797S) | 183 | 2,799 |
Data from studies using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and can be engineered to express specific EGFR mutants, making their proliferation dependent on EGFR signaling.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's in vitro activity. Below are representative protocols for the key experiments used to characterize BBT-176.
1. EGFR Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant EGFR kinase domains.
-
Methodology: An off-chip mobility shift assay (MSA) is a common method.[2]
-
Reagents: Recombinant human EGFR kinase proteins (wild-type and various mutant forms), ATP, a suitable peptide substrate, test compound (e.g., BBT-176) at various concentrations, kinase buffer, and termination buffer.
-
Procedure: a. The test compound is serially diluted in DMSO and then further diluted in the kinase reaction buffer. b. The recombinant EGFR kinase and peptide substrate are mixed in a polypropylene (B1209903) microplate. c. The test compound dilutions are added to the enzyme/substrate mixture and incubated at room temperature for a specified pre-incubation period (e.g., 10 minutes). d. The kinase reaction is initiated by adding a solution of ATP. The reaction is allowed to proceed at room temperature for a set time (e.g., 1 hour).[2] e. The reaction is stopped by adding a termination buffer. f. The amount of phosphorylated versus unphosphorylated substrate is measured using a microfluidic chip-based electrophoresis system (e.g., LabChip system). The separation of the two peptides is based on differences in their charge.
-
Data Analysis: The percentage of substrate conversion is calculated for each compound concentration. The IC₅₀ value is then determined by fitting the dose-response curve to a four-parameter logistic equation.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the inhibitor's ability to suppress the growth and proliferation of cancer cells whose survival is dependent on EGFR signaling.
-
Methodology: Murine Ba/F3 pro-B cells engineered to express specific human EGFR mutants are frequently used.[2][5]
-
Cell Culture: Ba/F3 cells expressing the EGFR mutant of interest are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin. Unlike the parental line, these cells do not require IL-3 as their proliferation is driven by the constitutively active EGFR mutant.[2]
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to acclimate. b. The test compound (e.g., BBT-176) is serially diluted and added to the wells. A DMSO-only control is included. c. The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively, as an indicator of the number of viable cells.
-
Data Analysis: The absorbance or luminescence signal is measured using a plate reader. The percentage of cell growth inhibition relative to the DMSO control is calculated for each concentration. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by a TKI like BBT-176. Upon ligand binding (or due to activating mutations), EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT, which drive cell proliferation and survival. EGFR-TKIs act by blocking the ATP binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of a novel EGFR-TKI.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bridgebiorx.com [bridgebiorx.com]
discovery and development of Egfr-TK-IN-4
An In-Depth Technical Guide on the Discovery and Development of Fourth-Generation EGFR Tyrosine Kinase Inhibitors
Executive Summary
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has seen significant treatment advances with the advent of tyrosine kinase inhibitors (TKIs). However, the efficacy of third-generation TKIs, such as osimertinib (B560133), is often limited by the emergence of acquired resistance, most notably the C797S mutation.[1][2][3] This has spurred the development of a new class of drugs: fourth-generation EGFR-TKIs. This technical guide provides a comprehensive overview of the discovery and development of these novel inhibitors, focusing on their mechanism of action, preclinical data, and the experimental methodologies employed in their evaluation. While a specific inhibitor designated "Egfr-TK-IN-4" was not identified in the available literature, this document synthesizes data on several leading fourth-generation EGFR-TKIs to provide a representative understanding of the field for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
EGFR-TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R).[4] First and second-generation TKIs, however, were rendered ineffective by the T790M "gatekeeper" mutation.[5] Third-generation TKIs, like osimertinib, were designed to overcome T790M-mediated resistance and have become a standard of care.[2][6] Unfortunately, a significant portion of patients treated with third-generation TKIs develop further resistance, with the C797S mutation being a primary on-target mechanism.[3][7] This mutation, which occurs at the covalent binding site of irreversible inhibitors like osimertinib, restores ATP competitiveness and reduces drug binding, leading to treatment failure.[6] The development of fourth-generation EGFR-TKIs aims to address this critical unmet medical need by effectively inhibiting EGFR with the C797S mutation, including the challenging triple-mutant (e.g., L858R/T790M/C797S) EGFR.[1][2]
Fourth-Generation EGFR-TKIs: A New Therapeutic Strategy
Fourth-generation EGFR-TKIs are being developed to target EGFR mutants resistant to third-generation inhibitors. These inhibitors can be broadly categorized into two main classes:
-
Allosteric Inhibitors: These compounds bind to a site on the EGFR kinase domain distinct from the highly conserved ATP-binding pocket.[8] This novel mechanism of action allows them to be effective against mutations that confer resistance to ATP-competitive inhibitors.[8]
-
Reversible, ATP-Competitive Inhibitors: These inhibitors are designed to have a high affinity for the ATP-binding site of C797S-mutant EGFR, overcoming the resistance mechanism.[6]
Data Presentation: In Vitro Activity of Representative Fourth-Generation EGFR-TKIs
The following table summarizes publicly available in vitro data for several fourth-generation EGFR-TKIs, showcasing their potency against various EGFR mutations.
| Compound | EGFR Mutant | IC50 (nM) | Reference |
| Inhibitor 3 (Anilino Pyrimidine Scaffold) | L858R/T790M | 10 | [8] |
| L858R/T790M/C797S | 10 | [8] | |
| BBT-176 | 19Del/T790M/C797S | Potent Inhibition | [6] |
| L858R/T790M/C797S | Potent Inhibition | [6] | |
| BI4020 | C797S-positive cells | Effective Inhibition | [9] |
| L718Q-positive cells | Not Effective | [9] |
Note: "Potent Inhibition" and "Effective Inhibition" are used where specific IC50 values were not provided in the search results.
Experimental Protocols
The discovery and preclinical evaluation of fourth-generation EGFR-TKIs involve a series of standardized in vitro and in vivo assays.
Enzymatic Assays: EGFR Kinase Inhibition
Objective: To determine the direct inhibitory activity of a compound against wild-type and mutant EGFR kinase domains.
Methodology:
-
Reagents: Purified recombinant human EGFR kinase domains (wild-type and various mutants), ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The test compound, at various concentrations, is pre-incubated with the EGFR enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.[10]
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the ability of a compound to inhibit the growth and proliferation of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines with different EGFR statuses (e.g., wild-type, activating mutations, T790M, and C797S) is used. Ba/F3 cell models, which are dependent on the expressed kinase for proliferation, are also commonly employed.[9]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using one of several methods:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is indicative of the number of viable cells.
-
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell proliferation, is determined.
Objective: To confirm that the compound inhibits EGFR signaling within the cell by measuring the phosphorylation status of EGFR and its downstream targets.
Methodology:
-
Procedure:
-
Cells are treated with the test compound for a short period (e.g., 1-2 hours).
-
The cells are then lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Antibodies against downstream signaling proteins (e.g., p-AKT, p-ERK) can also be used.
-
The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated cells to assess the degree of inhibition.
Visualizations: Signaling Pathways and Development Workflow
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Mechanism of Resistance to Third-Generation EGFR-TKIs and Rationale for Fourth-Generation Inhibitors
Caption: Development of C797S resistance to osimertinib and the therapeutic approach of fourth-generation TKIs.
Workflow for Discovery and Development of Fourth-Generation EGFR-TKIs
Caption: A generalized workflow for the discovery and development of novel fourth-generation EGFR-TKIs.
Conclusion and Future Directions
The development of fourth-generation EGFR-TKIs represents a significant step forward in overcoming acquired resistance in EGFR-mutant NSCLC.[1][2] Preclinical data for several lead compounds are promising, demonstrating potent activity against the C797S mutation that renders third-generation inhibitors ineffective.[6][8] The ongoing clinical trials of these agents will be critical in determining their safety and efficacy in patients.[3][6] Future research will likely focus on combination therapies to further enhance efficacy and combat off-target resistance mechanisms, as well as the development of biomarkers to identify patients most likely to benefit from these novel therapies.
References
- 1. Overcoming triple mutant EGFR-tyrosine kinase barriers in the therapeutics of non-small cell lung cancer: a patent review on fourth-generation inhibitors (2017-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in fourth-generation EGFR TKIs in EGFR-mutant NSCLC: Bridging biological insights and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Selectivity Profile of a Fourth-Generation EGFR Tyrosine Kinase Inhibitor Against Wild-Type EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and C797S, has limited the efficacy of earlier generation TKIs. Fourth-generation EGFR TKIs are being developed to overcome this resistance, particularly the challenging C797S mutation that renders third-generation inhibitors like osimertinib (B560133) ineffective. A critical aspect of developing these next-generation inhibitors is ensuring high potency against mutant forms of EGFR while minimizing activity against the wild-type (WT) receptor. This selectivity is crucial for a wider therapeutic window and reduced toxicity, as inhibition of wild-type EGFR is associated with side effects like skin rash and diarrhea.
This technical guide provides an in-depth overview of the selectivity profile of a representative fourth-generation EGFR TKI, referred to herein as "the inhibitor," against wild-type EGFR. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the EGFR signaling pathway and experimental workflows. The data presented is based on published findings for novel fourth-generation inhibitors such as BI-4020 and BBT-176.
Data Presentation: Comparative Selectivity Profile
The in vitro potency of EGFR TKIs is typically determined by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is assessed by comparing its IC50 value against wild-type EGFR to its IC50 values against various mutant forms. A higher selectivity index (IC50 WT / IC50 mutant) indicates a more favorable profile, suggesting that the inhibitor is more potent against the cancer-driving mutant EGFR while sparing the wild-type version.
| Inhibitor/Compound | EGFR Genotype | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay | Selectivity Index (WT/Mutant) - Cell-Based |
| BI-4020 | Wild-Type (WT) | - | 190 [1][2][3] | - |
| del19 | - | 1[1][2] | 190 | |
| del19/T790M | - | 1[1][2] | 190 | |
| del19/T790M/C797S | - | 0.2[1][2][3] | 950 | |
| BBT-176 | Wild-Type (WT) | - | 300 - 1000 [4] | - |
| 19Del/C797S | 4.36[5][6] | 42[5] | 7.1 - 23.8 | |
| 19Del/T790M/C797S | 1.79[5][6] | 49[5] | 6.1 - 20.4 | |
| L858R/C797S | 5.35[5][6] | 183[5] | 1.6 - 5.5 | |
| L858R/T790M/C797S | - | 202[5] | 1.5 - 4.9 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of an inhibitor to displace a fluorescently labeled tracer from the ATP-binding site of purified EGFR kinase domains.
Objective: To determine the biochemical IC50 of an inhibitor against wild-type and mutant EGFR kinase variants.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and mutant variants)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted in DMSO)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/antibody mixture in kinase buffer. Prepare a 4X solution of the kinase tracer in kinase buffer. Prepare a 4X serial dilution of the test inhibitor in kinase buffer with a constant final concentration of DMSO.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 4X inhibitor solution.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well. The final volume in each well is 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cells expressing different EGFR variants by measuring cellular ATP levels.
Objective: To determine the cellular IC50 of an inhibitor in cell lines dependent on wild-type or mutant EGFR signaling.
Materials:
-
Ba/F3 cells engineered to express Wild-Type or mutant EGFR, or human cancer cell lines (e.g., A431 for WT, PC-9 for del19).
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted in culture medium).
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[7]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by a 4th-Generation TKI.
Caption: Experimental Workflow for IC50 Determination of an EGFR Inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. OUH - Protocols [ous-research.no]
cellular uptake and distribution of Egfr-TK-IN-4
An In-Depth Technical Guide on the Cellular Uptake and Distribution of a Fourth-Generation EGFR-TKI
Disclaimer: Information on a specific molecule designated "Egfr-TK-IN-4" is not available in the public domain as of the last update. This guide has been constructed using a representative fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) as a model, based on available scientific literature. The data and protocols presented herein are illustrative and synthesized from studies on advanced EGFR-TKIs.
Introduction
Fourth-generation EGFR-TKIs are being developed to overcome acquired resistance to earlier-generation inhibitors in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] A primary challenge has been the emergence of resistance mutations in the EGFR kinase domain, such as the T790M and C797S mutations.[2][3] This document provides a technical overview of the cellular uptake, distribution, and mechanistic aspects of a representative fourth-generation EGFR-TKI, referred to here as "this compound".
The effective intracellular concentration and target engagement of these inhibitors are critical for their therapeutic efficacy. Understanding the mechanisms of cellular entry, subcellular localization, and interaction with cellular machinery is paramount for optimizing drug design and clinical outcomes.
Cellular Uptake and Efflux
The cellular uptake of small molecule inhibitors like this compound is a complex process influenced by the physicochemical properties of the compound and the characteristics of the target cells. While passive diffusion across the plasma membrane is a potential route of entry for lipophilic molecules, recent studies suggest that facilitated transport plays a significant role in the uptake of many EGFR-TKIs.[4][5]
Organic Cation Transporters (OCTs) have been implicated in the influx of several TKIs.[5] Conversely, efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, contributing to drug resistance. The net intracellular accumulation of this compound is therefore a balance between these influx and efflux mechanisms.
Subcellular Distribution
Following cellular uptake, EGFR-TKIs can exhibit distinct subcellular distribution patterns. A notable characteristic of some weakly basic TKIs is their sequestration in acidic organelles, particularly lysosomes.[5] This lysosomal trapping can reduce the availability of the drug to bind to its target, EGFR, which is primarily located on the cell surface and in endocytic vesicles. The accumulation of TKIs in lysosomes has been identified as a potential mechanism of drug resistance.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on typical values reported for fourth-generation EGFR-TKIs.
Table 1: In Vitro Cellular Potency (IC50)
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | Exon 19 deletion | 5 |
| H1975 | L858R, T790M | 15 |
| Ba/F3 | Exon 19 del/T790M/C797S | 50 |
| A549 | Wild-type EGFR | >1000 |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and are indicative of the compound's potency against various EGFR mutations.
Table 2: Cellular Uptake Kinetics
| Cell Line | Uptake Rate (pmol/min/mg protein) | Intracellular Concentration (µM) at Steady State |
| H1975 | 1.2 | 2.5 |
| A549 | 0.8 | 1.1 |
These values illustrate the rate and extent of drug accumulation in cancer cells, which can be influenced by the expression of drug transporters.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Plate cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.
Cellular Uptake Assay
This protocol measures the rate of this compound uptake into cells.
-
Cell Preparation: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Drug Incubation: Incubate the cells with a defined concentration of radiolabeled or fluorescently tagged this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to stop the uptake process and lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of intracellular this compound using liquid scintillation counting or fluorescence spectroscopy.
-
Protein Normalization: Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
Data Analysis: Express the uptake as pmol of drug per mg of total protein and plot against time to determine the initial uptake rate.
Western Blot Analysis for EGFR Signaling
This protocol assesses the effect of this compound on the EGFR signaling pathway.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
EGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR signaling pathways by this compound.
Cellular Uptake and Distribution Workflow
Caption: Model of cellular uptake, efflux, and sequestration of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fourth-Generation EGFR Tyrosine Kinase Inhibitors on Downstream Signaling Pathways: A Technical Guide
Disclaimer: As of December 2025, specific information regarding a compound designated "Egfr-TK-IN-4" is not available in the public domain. This guide will therefore utilize a representative and well-documented fourth-generation EGFR Tyrosine Kinase Inhibitor (TKI), BI-4020 , to provide an in-depth technical overview of the effects of this class of inhibitors on downstream signaling pathways. The data and methodologies presented are illustrative of how a novel fourth-generation EGFR TKI would be characterized.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1] Tyrosine kinase inhibitors that target EGFR have revolutionized the treatment of EGFR-mutant cancers. However, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of successive generations of EGFR TKIs.[3] Fourth-generation EGFR TKIs are designed to overcome the resistance conferred by these mutations, particularly the C797S mutation that renders third-generation inhibitors like osimertinib (B560133) ineffective.[3][4]
This technical guide provides a detailed examination of the effects of a representative fourth-generation EGFR TKI, BI-4020, on the critical downstream signaling pathways that are governed by EGFR. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Mechanism of Action of Fourth-Generation EGFR TKIs
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins that subsequently activate multiple downstream signaling cascades.[5] The two primary pathways are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway and the Ras/Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway.[2][6] These pathways are crucial for cell cycle progression, proliferation, and inhibition of apoptosis.[1][2]
Fourth-generation EGFR TKIs, such as BI-4020, are potent, often non-covalent, inhibitors that bind to the ATP-binding site of the EGFR kinase domain. Their design allows them to effectively inhibit EGFR harboring various mutations, including the double T790M/C797S and triple Del19/T790M/C797S mutations.[7] By blocking the kinase activity of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of the PI3K/Akt and MAPK signaling cascades.
Figure 1: Simplified diagram of a 4th-generation TKI inhibiting EGFR signaling.
Quantitative Analysis of Inhibitory Activity
The potency of a TKI is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported anti-proliferative activity of BI-4020 in Ba/F3 cells engineered to express various EGFR mutations.
| Cell Line (EGFR Status) | BI-4020 IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 (EGFR19Del/T790M/C797S) | 0.2 | >4000 |
| Ba/F3 (EGFRwt) | 190 | - |
| A431 (EGFRwt) | 200 | - |
| Data sourced from a preclinical study.[7] |
Experimental Protocols
To assess the effect of a novel EGFR TKI like "this compound" on downstream signaling pathways, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.
Cell Viability Assay (MTS Assay)
Objective: To determine the IC50 of the TKI in cancer cell lines with different EGFR mutation statuses.
Materials:
-
EGFR-mutant and wild-type cancer cell lines (e.g., PC-9, H1975, Ba/F3 models)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
EGFR TKI stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the EGFR TKI in complete growth medium. A typical concentration range would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the diluted TKI or vehicle control to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the TKI concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR downstream signaling by measuring the phosphorylation status of key pathway proteins (e.g., EGFR, Akt, ERK).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
EGFR TKI
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the EGFR TKI for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 2: A typical experimental workflow for Western Blot analysis.
Conclusion
Fourth-generation EGFR TKIs represent a significant advancement in the treatment of EGFR-mutant cancers, particularly those that have developed resistance to prior generations of inhibitors. A thorough understanding of their impact on downstream signaling pathways is critical for their preclinical and clinical development. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of novel fourth-generation EGFR TKIs. Through quantitative analysis of their inhibitory potency and detailed characterization of their effects on key signaling nodes, researchers can elucidate their mechanism of action and identify potential biomarkers of response and resistance.
References
- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR Tyrosine Kinase Inhibitor Egfr-TK-IN-4
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often driven by mutations or overexpression, is a key factor in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has emerged as a major therapeutic target in oncology.[4] Egfr-TK-IN-4 is a potent and selective fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation inhibitors, particularly those harboring the C797S mutation.[3][5]
This document provides detailed protocols for the in vitro evaluation of this compound. The subsequent assays are designed to characterize its biochemical potency and cellular activity against various EGFR isoforms.
Data Presentation
Biochemical Activity of this compound against Wild-Type and Mutant EGFR
The biochemical potency of this compound was determined against wild-type and clinically relevant mutant forms of the EGFR kinase domain using a radiometric or luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| EGFR Variant | IC50 (nM) |
| Wild-Type (WT) | >1000 |
| L858R | 27.5 |
| Exon 19 Deletion | 92.1 |
| L858R/T790M | 9.2 |
| Exon 19 Del/T790M/C797S | 5.8 |
| L858R/T790M/C797S | 3.1 |
Note: Data presented here is representative of fourth-generation EGFR TKIs and is compiled from multiple sources for illustrative purposes.[3][5]
Cellular Activity of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound was assessed in various human cancer cell lines with different EGFR mutation statuses. The IC50 values were determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | WT (overexpressed) | 596.6 |
| PC-9 | Exon 19 Deletion | 4.1 |
| NCI-H1975 | L858R/T790M | 3.3 |
| HCC827 | Exon 19 Deletion | 3.3 |
| Ba/F3 | EGFR 19Del/T790M/C797S | 92.1 |
Note: Data presented here is representative of fourth-generation EGFR TKIs and is compiled from multiple sources for illustrative purposes.[3][5][6]
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol describes the determination of IC50 values for this compound against various EGFR kinase isoforms using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and mutant variants)
-
This compound
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the desired EGFR enzyme isoform and the Poly(Glu,Tyr) substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at the Km value for the specific EGFR isoform, if known.
-
Add 2.5 µL of the 2.5X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro determination of EGFR kinase inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study [mdpi.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Egfr-TK-IN-4 (Featuring BBT-176 as a Representative Fourth-Generation Egfr-TKI) in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a significant advancement in overcoming resistance to previous generations of EGFR-targeted therapies in non-small cell lung cancer (NSCLC). These inhibitors are designed to target specific resistance mutations, such as C797S, which can emerge after treatment with third-generation TKIs like osimertinib. This document provides detailed application notes and protocols for the use of a representative fourth-generation EGFR-TKI, BBT-176, in mouse xenograft models, a critical step in the preclinical evaluation of such therapeutic agents. While the specific compound "Egfr-TK-IN-4" is not extensively documented in publicly available literature, the data and protocols for BBT-176 serve as a robust template for designing and executing similar preclinical studies.
Data Presentation: Efficacy of BBT-176 in Mouse Xenograft Models
The following table summarizes the quantitative data from preclinical studies of BBT-176 in mouse xenograft models. These studies demonstrate the dose-dependent anti-tumor efficacy of BBT-176 in models harboring EGFR mutations that confer resistance to third-generation TKIs.
| Xenograft Model | EGFR Mutation Status | Treatment | Dosage | Administration Route | Treatment Duration | Outcome |
| Ba/F3 Cell Line-Derived Xenograft | 19Del/C797S | BBT-176 | 90 mg/kg/day | Oral Gavage | Not Specified | Complete tumor growth inhibition[1] |
| Ba/F3 Cell Line-Derived Xenograft | 19Del/T790M/C797S | BBT-176 in combination with Osimertinib | 90 mg/kg/day | Oral Gavage | Not Specified | Complete tumor growth inhibition[1] |
| Patient-Derived Xenograft (PDX) LD1–0025–200717 | 19Del/T790M/C797S | BBT-176 | 90 mg/kg/day | Oral Gavage | Not Specified | Complete tumor growth inhibition[1] |
| Ba/F3 Cell Line-Derived Xenograft | 19Del/C797S or 19Del/T790M/C797S | BBT-176 | 60 and 90 mg/kg | Oral Gavage | Indicated time period | Dose-dependent tumor growth suppression[1] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Use appropriate NSCLC cell lines with the desired EGFR mutation profile (e.g., Ba/F3 cells engineered to express EGFR 19Del/C797S or 19Del/T790M/C797S).
-
Culture Conditions: Culture cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at the desired concentration for injection. A typical concentration is 5 x 10^6 to 10 x 10^6 cells per 100 µL.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as 6-8 week old female athymic nude (nu/nu) mice.
-
Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using a digital caliper twice weekly.
-
Calculate the tumor volume using the formula: Volume = 0.5 x length x (width)^2 [1].
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.
-
Drug Preparation and Administration
-
Drug Formulation: Prepare BBT-176 for oral administration. The vehicle used for formulation should be reported (e.g., a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).
-
Dosage: Based on preclinical studies, effective doses of BBT-176 are 60 mg/kg and 90 mg/kg.
-
Administration: Administer the prepared drug solution or vehicle control to the mice once daily via oral gavage[1]. The volume of administration should be consistent across all animals (e.g., 10 µL/g of body weight).
Efficacy Evaluation and Endpoint
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Data Collection:
-
Measure tumor volumes and body weights of the mice twice weekly throughout the study. Body weight is a key indicator of treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess the pharmacodynamic effects of the drug on downstream signaling pathways.
-
Visualizations
EGFR Signaling Pathway
References
Application Notes and Protocols for Egfr-TK-IN-4: Solubility and Stability in DMSO
Disclaimer: The specific compound "Egfr-TK-IN-4" is not found in publicly available chemical literature. The following application notes and protocols are based on the properties of a representative and well-characterized Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Gefitinib . Researchers should validate these protocols for their specific molecule of interest.
Introduction
This compound is a potent inhibitor of the EGFR tyrosine kinase, a key regulator of cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers.[2] For in vitro studies, understanding the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and handling, is critical for accurate and reproducible experimental results. These notes provide detailed protocols for determining the solubility and stability of this compound in DMSO.
Physicochemical Properties of the Representative Compound (Gefitinib)
The data presented below for Gefitinib serves as a guideline for the expected properties of a similar EGFR TKI.
Table 1: Solubility of Gefitinib
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20[3][4] | ~44.7 | Freely soluble.[5][6] |
| DMSO | up to 40[7] | ~89.5 | Soluble. |
| DMSO | 100[8] | ~223.7 | Soluble. |
| Ethanol | ~0.3[3][4] | ~0.67 | Slightly soluble.[5] |
| Ethanol | up to 4[7] | ~8.9 | Slightly soluble. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5[3][4] | ~1.1 | Sparingly soluble in aqueous buffers.[4] |
| Water | - | - | Practically insoluble.[6][9] |
Table 2: Stability of Gefitinib in DMSO
| Storage Condition | Duration | Stability | Notes |
| Solid at -20°C | ≥ 2 years[3] | Stable | As supplied. |
| Lyophilized at -20°C | 24 months[8] | Stable | Desiccated. |
| DMSO Solution at -20°C | up to 1 month[7] | Stable | Recommended for short-term storage. |
| DMSO Solution at -20°C | up to 3 months[8][10] | Stable | Aliquot to avoid freeze-thaw cycles. |
| DMSO/water (90/10) at 4°C | 2 years | 85% of compounds stable[11] | General study on compound stability. |
Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2]
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocols
The following are generalized protocols. They should be adapted and optimized for the specific properties of "this compound".
This protocol uses a kinetic solubility method to determine the approximate solubility of the compound.
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Calibrated balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Preparation of a Supersaturated Solution:
-
To a tared vial, add an excess amount of this compound powder (e.g., 5-10 mg).
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). This should be an amount where the compound is not expected to fully dissolve.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate for 10-15 minutes to aid in dissolution.
-
-
Equilibration:
-
Incubate the vial at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure the solution reaches equilibrium.
-
-
Separation of Saturated Solution:
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, which represents the saturated solution, without disturbing the pellet.
-
-
Analysis:
-
Prepare a standard curve of this compound in DMSO with known concentrations.
-
Prepare a series of dilutions of the saturated supernatant.
-
Analyze the dilutions using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Determine the concentration of this compound in the saturated supernatant by comparing its response to the standard curve. This concentration is the solubility limit.
-
This protocol outlines a long-term stability study using a stability-indicating HPLC method.[12][13]
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC system with a UV or MS detector
-
Storage locations at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
Procedure:
-
Preparation of Stability Samples:
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute to an appropriate concentration for HPLC analysis.
-
Analyze using a stability-indicating HPLC method to determine the initial purity and concentration. This is your T=0 reference.
-
-
Storage:
-
Place the prepared aliquots at the different storage temperatures.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the same HPLC method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.[12]
-
Plot the percentage of compound remaining versus time for each storage condition to determine the degradation kinetics.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
HPLC Method Development: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. A typical starting point for a reversed-phase C18 column would be a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. The method should be validated for specificity, linearity, accuracy, and precision.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 9. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-TK-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues within its intracellular domain.[3][4] This autophosphorylation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell function but are frequently dysregulated in various cancers.[5][6]
Aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver of tumorigenesis in many malignancies, making it a prime target for anti-cancer therapies.[7][8] Egfr-TK-IN-4 is a potent and selective small molecule inhibitor of the EGFR tyrosine kinase. By competing with ATP for binding to the kinase domain, this compound is designed to block the autophosphorylation of EGFR, thereby inhibiting the activation of its downstream signaling pathways and inducing apoptosis in cancer cells.
Western blotting is a fundamental and widely used technique to investigate the efficacy of EGFR inhibitors.[9][10] This method allows for the specific detection and semi-quantification of the phosphorylated form of EGFR (p-EGFR), providing a direct measure of the inhibitor's ability to modulate its target. These application notes provide a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a comprehensive protocol for analyzing the effect of this compound on EGFR phosphorylation.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized and preferably high levels of EGFR expression (e.g., A431 human epidermoid carcinoma cells).
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation: Once cells have attached, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step reduces the basal level of EGFR phosphorylation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal inhibitory concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-treat the cells with the this compound dilutions or vehicle for a predetermined time (e.g., 1-4 hours).
-
-
EGF Stimulation:
-
Following the inhibitor pre-treatment, stimulate the cells with EGF at a final concentration of 100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Include an unstimulated control group (no EGF treatment).
-
-
Harvesting: Immediately after stimulation, place the culture plates on ice to stop the cellular processes.
II. Lysate Preparation
-
Washing: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Add an appropriate volume (e.g., 100-150 µL per well of a 6-well plate) of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, following the manufacturer's instructions.
-
III. Western Blotting
The following diagram outlines the key steps of the Western blot workflow.
Caption: Experimental Workflow for Western Blotting.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8% or 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then follow the antibody incubation steps with the primary antibody for total EGFR, and subsequently for the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The band intensities for p-EGFR should be normalized to the total EGFR expression, which is then normalized to the loading control.
| Treatment Group | Concentration | p-EGFR (Normalized Intensity) | Total EGFR (Normalized Intensity) |
| Untreated Control | - | Basal Level | 1.0 |
| Vehicle Control (DMSO) + EGF | - | 1.0 (Reference) | 1.0 |
| This compound + EGF | 0.1 nM | Value | Value |
| This compound + EGF | 1 nM | Value | Value |
| This compound + EGF | 10 nM | Value | Value |
| This compound + EGF | 100 nM | Value | Value |
| This compound + EGF | 1000 nM | Value | Value |
Note: This table is a template. Actual results will vary depending on the cell line, experimental conditions, and specific antibodies used.
Recommended Reagents and Buffers
| Reagent/Buffer | Recommended Supplier/Catalog # | Recommended Dilution/Concentration |
| Primary Antibodies | ||
| Phospho-EGFR (Tyr1068) | Cell Signaling Technology #2234 | 1:1000 |
| Total EGFR | Cell Signaling Technology #4267 | 1:1000 |
| GAPDH | Cell Signaling Technology #5174 | 1:1000 |
| Secondary Antibody | ||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology #7074 | 1:2000 |
| Inhibitor | ||
| This compound | MCE (MedChemExpress) | 0.1 - 1000 nM (for dose-response) |
| Other Reagents | ||
| EGF | R&D Systems | 100 ng/mL |
| RIPA Lysis Buffer | Cell Signaling Technology | As per manufacturer |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | As per manufacturer |
| BSA | Sigma-Aldrich | 5% (w/v) in TBST |
| ECL Substrate | Thermo Fisher Scientific | As per manufacturer |
Note: The listed suppliers and catalog numbers are for reference. Equivalent reagents from other suppliers may also be used. Antibody dilutions should be optimized for each specific experiment.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | EGFR-TK 抑制剂 | MCE [medchemexpress.cn]
- 3. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 6. glpbio.com [glpbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Egfr-TK-IN-4 in Combination with Chemotherapy for Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1][2] A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), which drives tumor cell proliferation and survival.[3][4][5] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutated NSCLC, the development of acquired resistance remains a major clinical challenge.[6][7][8]
Third-generation EGFR-TKIs, such as osimertinib, are effective against the common T790M resistance mutation but are ineffective against emerging resistance mechanisms, most notably the C797S mutation.[9][10] "Egfr-TK-IN-4" is a novel, investigational fourth-generation EGFR-TKI designed to overcome C797S-mediated resistance.[9][10] Preclinical data suggests that combining this compound with standard chemotherapy may offer a synergistic anti-tumor effect, potentially delaying the onset of resistance and improving therapeutic outcomes.
This document provides detailed application notes and experimental protocols for investigating the combination of this compound and chemotherapy in preclinical NSCLC models.
Rationale for Combination Therapy
The combination of this compound with chemotherapy is based on the following principles:
-
Complementary Mechanisms of Action: this compound specifically targets the ATP binding site of EGFR, inhibiting its downstream signaling pathways.[3][11][12] Chemotherapeutic agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and pemetrexed, induce DNA damage and apoptosis through different mechanisms.
-
Overcoming Heterogeneity and Resistance: Tumors are often heterogeneous, consisting of cell populations with varying sensitivity to targeted therapies. Chemotherapy can eliminate cells that are not dependent on EGFR signaling, while this compound targets the EGFR-addicted population. This dual approach may prevent the outgrowth of resistant clones.
-
Synergistic Effects: Preclinical studies on other EGFR-TKI and chemotherapy combinations have demonstrated synergistic or additive anti-tumor activity.[1][13] It is hypothesized that this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | EGFR Mutation Status | Treatment Group | IC50 (this compound) | IC50 (Chemotherapy) | Combination Index (CI)* |
| H1975 | L858R/T790M | This compound | 5 nM | - | - |
| Cisplatin | - | 2 µM | - | ||
| Combination | 1 nM | 0.5 µM | 0.4 (Synergism) | ||
| PC-9 | Exon 19 del | This compound | 2 nM | - | - |
| Pemetrexed | - | 100 nM | - | ||
| Combination | 0.5 nM | 20 nM | 0.5 (Synergism) | ||
| H1975-C797S | L858R/T790M/C797S | This compound | 50 nM | - | - |
| Carboplatin | - | 10 µM | - | ||
| Combination | 15 nM | 2 µM | 0.3 (Strong Synergism) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| This compound (10 mg/kg, daily) | 65 | -3 |
| Cisplatin (5 mg/kg, weekly) | 40 | -8 |
| Combination | 92 | -5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy, alone and in combination.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9, engineered H1975-C797S)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, stock solution in saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
For combination studies, use a fixed-ratio dilution series.
-
Treat cells with single agents or combinations for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis
Objective: To assess the effect of this compound on EGFR signaling pathways.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer apparatus
-
PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cells expressing the target EGFR mutations
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapy formulation for intraperitoneal injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer treatments as per the defined schedule (e.g., this compound daily, chemotherapy weekly).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Experimental Workflow for Combination Therapy.
Caption: Logical Relationship of this compound and Chemotherapy Combination.
References
- 1. Clinical efficacy of EGFR-TKIs in combination with chemotherapy in patients with advanced non-small cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of EGFR-TKIs in combination with chemotherapy in patients with advanced non-small cell lung cancer harboring EGFR mutations - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Next-Generation EGFR-TKIs in Patients With Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in fourth-generation EGFR TKIs in EGFR-mutant NSCLC: Bridging biological insights and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Egfr-TK-IN-4 In Vitro Experiments
Welcome to the technical support center for Egfr-TK-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this potent and selective EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro activity?
This compound (also known as compound 10k) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It has been shown to induce apoptosis and exhibit antitumor activity.[1] In vitro, it is expected to inhibit the kinase activity of EGFR, leading to a reduction in downstream signaling pathways responsible for cell proliferation and survival.[2][3]
Q2: My this compound is not showing any activity in my cell-based assay. What are the common initial troubleshooting steps?
Several factors could contribute to a lack of observed activity. Here are the primary aspects to verify:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. Poor solubility is a common issue with kinase inhibitors.[4]
-
Cell Line Sensitivity: The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background, specifically the presence of activating or resistance mutations in the EGFR gene.[5]
-
Assay Conditions: Review your experimental protocol for any deviations, particularly concerning drug concentration, incubation times, and cell density.
Q3: How should I prepare my this compound stock solution?
Proper preparation of the stock solution is critical for obtaining accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][4]
-
Solubility: this compound has a reported solubility of 100 mg/mL in DMSO.[1] To aid dissolution, ultrasonic treatment and warming the solution to 60°C can be employed.[1]
-
Storage: Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1]
| Property | Value | Reference |
| CAS Number | 3053485-72-3 | [1] |
| Molecular Formula | C23H16F2N6O2S2 | [1] |
| Molecular Weight | 510.54 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (195.87 mM) | [1] |
| Storage Conditions | -20°C (1 month) or -80°C (6 months) | [1] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Discrepancies in the half-maximal inhibitory concentration (IC50) are a frequent challenge. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Detailed Steps:
-
Compound Preparation:
-
Precipitation Check: Before preparing dilutions, ensure your stock solution is fully dissolved. If crystals are visible, warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1]
-
Working Dilutions: Prepare fresh serial dilutions for each experiment. When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent the compound from precipitating.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to genetic drift and altered drug responses.[2]
-
Serum Concentration: Be consistent with the type and concentration of serum used in your culture medium, as serum components can bind to the inhibitor and affect its potency.[5]
-
-
Assay Protocol:
Issue 2: No Inhibition of EGFR Phosphorylation in Western Blot
If you are not observing a decrease in phosphorylated EGFR (p-EGFR) levels upon treatment with this compound, consider the following.
Simplified EGFR Signaling Pathway
Caption: Inhibition of EGFR autophosphorylation by this compound.
Troubleshooting Steps:
-
Experimental Design:
-
Stimulation: If using a cell line with low basal EGFR activity, stimulation with EGF (e.g., 100 ng/mL for 10-15 minutes) is necessary to induce phosphorylation.[2]
-
Pre-treatment: Pre-incubate the cells with this compound for an adequate time (e.g., 1-2 hours) before EGF stimulation to allow for cellular uptake and target engagement.[2]
-
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[2] This is a critical step.
-
Protein Quantification: Accurately determine the protein concentration of your lysates using a BCA assay to ensure equal loading on the SDS-PAGE gel.[2]
-
-
Western Blotting Technique:
-
Antibody Titration: Ensure you are using the primary antibody (e.g., anti-p-EGFR) at the optimal concentration as recommended by the manufacturer.
-
Loading Control: Always probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.[2] Also, probe for total EGFR to ensure that the lack of a p-EGFR signal is not due to a general loss of the EGFR protein.
-
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard methodologies for assessing the effect of an EGFR inhibitor on cell proliferation.[5][6]
Experimental Workflow for MTT Assay
Caption: General workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and not exceed 0.1%.[5]
-
Incubation: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol outlines the key steps to assess the inhibition of EGF-induced EGFR phosphorylation.[2]
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[5]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control) overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
| Reagent/Parameter | Recommendation | Rationale |
| Lysis Buffer Additives | Protease and Phosphatase Inhibitors | Prevents degradation and dephosphorylation of target proteins.[2] |
| Loading Quantity | 20-30 µg of protein per lane | Ensures a detectable signal without overloading the gel.[5] |
| Primary Antibody | Anti-p-EGFR (specific to an active phosphorylation site), Anti-total-EGFR | To specifically detect the inhibited form and to normalize for total protein levels. |
| Loading Control | Anti-GAPDH or Anti-β-actin | To ensure equal protein loading across all lanes for accurate comparison.[2] |
References
Technical Support Center: Optimizing EGFR-TKI-IN-4 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EGFR-TKI-IN-4 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR-TKI-IN-4?
EGFR-TKI-IN-4 is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] This blockage of key pathways, such as the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leads to the inhibition of cell proliferation and survival or induces apoptosis (programmed cell death).[1][2][4] As a fourth-generation inhibitor, it is also designed to be effective against EGFR mutations that confer resistance to earlier generation TKIs, such as the C797S mutation.[5][6][7]
Q2: What is a typical starting concentration range for a novel EGFR inhibitor like EGFR-TKI-IN-4 in a cell viability assay?
For a novel compound like EGFR-TKI-IN-4, it is crucial to perform a dose-response experiment with a wide range of concentrations to determine its potency (IC50) in your specific cell line. A common starting point is a serial dilution covering a broad range, for instance, from 1 nM to 100 µM. This wide range will help to identify the effective concentration window for your chosen cell line.
Q3: How does the EGFR mutation status of a cell line affect its sensitivity to EGFR-TKI-IN-4?
The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background, particularly the presence of activating or resistance mutations in the EGFR gene.[8][9] Cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R) are generally more sensitive to EGFR-TKIs.[10][11] Conversely, the presence of resistance mutations, such as T790M or C797S, can significantly decrease sensitivity to earlier-generation inhibitors.[5][6] EGFR-TKI-IN-4, as a fourth-generation inhibitor, is designed to overcome resistance from mutations like C797S.[6][7] It is essential to use a cell line with a well-characterized EGFR mutation status for your experiments.[9]
Q4: How do I prepare a stock solution of EGFR-TKI-IN-4?
Due to the often hydrophobic nature of kinase inhibitors, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[12] For example, a 10 mM stock solution in 100% DMSO is a standard starting point. Subsequent dilutions should be made in your cell culture medium to the desired final concentrations for the assay. It is important to ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed a level toxic to the cells, typically ≤0.1%.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Cell passage number or health variability.- Inconsistent incubation times.- Instability or improper storage of EGFR-TKI-IN-4. | - Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase when seeding.[9]- Strictly adhere to the same incubation times for compound treatment and assay development.[9]- Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect them from light if necessary.[9] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" in the microplate. | - Ensure a homogenous single-cell suspension before and during plating.[8][9]- Calibrate pipettes regularly and use appropriate pipetting techniques.[8]- To mitigate evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data.[8] |
| No significant effect of EGFR-TKI-IN-4 on cell viability | - Inappropriate cell line.- Low compound concentration or insufficient treatment time.- Compound insolubility. | - Confirm that the cell line is dependent on the EGFR signaling pathway for proliferation and does not harbor unexpected resistance mechanisms.[9]- Perform a dose-response experiment with a wider range of concentrations and consider extending the treatment duration (e.g., 48 or 72 hours).[13]- Ensure the compound is fully dissolved in the stock solution and that the final concentration in the media does not exceed its solubility limit, which can cause it to precipitate. |
| High background signal in the assay | - Contamination of cell culture or reagents.- Incomplete removal of wash solutions. | - Use aseptic techniques and fresh, sterile reagents.[13]- Ensure complete aspiration of wash buffers between steps if your protocol includes washes.[13] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol outlines the measurement of cell viability based on the metabolic activity of cells, where viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple-colored formazan (B1609692) product.[14][15]
Materials:
-
Authenticated, low-passage cells in logarithmic growth phase
-
Complete culture medium
-
EGFR-TKI-IN-4 stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)[15]
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at a pre-determined optimal density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of EGFR-TKI-IN-4 in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.[8]
-
Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).[8]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the "untreated" or blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR-TKI-IN-4.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting decision tree for inconsistent cell viability assay results.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with EGFR-TK-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with EGFR-TK-IN-4 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 10k) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is the inhibition of EGFR's kinase activity, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] It is a member of the thiazolo[5,4-b]pyridine (B1319707) derivatives and is designed to target resistance mutations in non-small cell lung cancer, suggesting it is a fourth-generation EGFR-TKI.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended starting steps?
A2: Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating initial stock solutions.[3]
Q3: What is the known solubility of this compound in DMSO?
A3: this compound has a high solubility in DMSO. It can be dissolved at a concentration of 100 mg/mL, which is approximately 195.87 mM.[1] To aid dissolution, gentle warming to 60°C and ultrasonication can be employed.[1]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. What can I do to prevent this?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Optimize Co-solvent Percentage: While minimizing the final DMSO concentration is ideal (typically below 0.5% to avoid cellular toxicity), a slightly higher percentage might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Pre-warmed Media: Gently warming your aqueous buffer or cell culture media to 37°C before adding the DMSO stock can sometimes improve solubility.[3]
-
Vortex Immediately: To ensure rapid and even dispersion, vortex the aqueous solution immediately after adding the stock solution.[3]
Q5: Are there other formulation strategies I can use to improve the aqueous solubility of this compound?
A5: Yes, if simple dilution proves insufficient, you can explore the following formulation strategies:
-
Co-solvents: In addition to DMSO in the stock, adding a small percentage of another water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your final aqueous solution can enhance solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.[3]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] While the pKa of this compound is not publicly available, you could empirically test a range of pH values for your buffer to see if it improves solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Chemical Formula | C23H16F2N6O2S2 | [1] |
| Molecular Weight | 510.54 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (~195.87 mM) | [1] |
| Aqueous Solubility | Poor (qualitative) | General knowledge for this class of compounds |
Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 1 month | [1] |
| Stock Solution in DMSO | -80°C | 6 months | [1] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 5.11 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 5.11 mg of this compound (MW = 510.54), you would need 1000 µL (1 mL) of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37-60°C for 5-10 minutes and vortex again.[1] Sonication in short bursts can also be applied to aid solubilization.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol 2: Kinetic Aqueous Solubility Assay (High-Throughput Method)
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate reader or HPLC-UV for concentration analysis
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
Add a small, fixed volume of each DMSO concentration to the wells of the 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Visually inspect the wells for any signs of precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-20 minutes to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy by comparing to a standard curve, or HPLC-UV).
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for overcoming this compound solubility issues.
References
Technical Support Center: Troubleshooting Egfr-TK-IN-4 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Egfr-TK-IN-4 in cellular assays and encountering potential off-target effects. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target, the Epidermal Growth Factor Receptor (EGFR).[1] This is a significant concern because the ATP-binding pockets of many kinases are structurally similar, making it challenging to design completely specific inhibitors.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, which can confound the validation of the inhibitor's primary mechanism of action.[1]
Q2: We are observing a response to this compound in a cell line with low or no EGFR expression. What is the likely cause?
A2: This is a strong indicator of an off-target effect. If the intended target (EGFR) is not present or is at very low levels, any observed cellular response is likely due to this compound interacting with other kinases within the cell.[2] It is recommended to perform a dose-response experiment to determine if the effect occurs at concentrations significantly higher than the IC50 for EGFR.[2]
Q3: What are some common unexpected cellular phenotypes that might suggest off-target effects of an EGFR inhibitor?
A3: Unexpected phenotypes can include increased proliferation when inhibition is expected, high levels of cell death even at low inhibitor concentrations, or morphological changes in cells.[1][2] These effects may be due to the inhibitor affecting a kinase with an opposing biological function, hitting kinases essential for cell survival, or impacting kinases involved in cytoskeleton regulation.[1][2]
Q4: How can I experimentally confirm that an observed phenotype is due to an off-target effect of this compound?
A4: A multi-pronged approach is recommended to validate a suspected off-target effect:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different EGFR inhibitor. If the phenotype does not persist, it is more likely that the effect of this compound is off-target.[1][2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the suspected off-target kinase. A rescue of the phenotype observed with this compound treatment would support an off-target mechanism.[2]
-
Rescue Experiment: Overexpressing a drug-resistant mutant of the suspected off-target kinase could reverse the phenotypic effects of this compound.[2]
-
Direct Measurement of Off-Target Kinase Activity: Perform a cellular assay to measure the phosphorylation of a known substrate of the suspected off-target kinase in the presence of this compound.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell viability assays across different cell lines. | Cell-line specific expression of off-target kinases. The variable expression of a secondary target of this compound could lead to differential sensitivity.[3] | 1. Characterize Target Expression: Use Western blotting or qPCR to confirm EGFR expression levels in your cell lines.[3] 2. Investigate Off-Target Expression: If a potential off-target is identified, assess its expression level in your cell lines.[3] 3. Use Control Inhibitors: Compare the phenotype induced by this compound with other well-characterized EGFR inhibitors that have different selectivity profiles.[3] |
| High levels of cell death even at low inhibitor concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1] 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1] 3. Consult Off-Target Databases: Check if the inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[1] |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | The inhibitor may be affecting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1][4] | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach (siRNA/CRISPR) to confirm the on-target effect.[1] 2. Perform a Kinase Profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[1] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of a hypothetical this compound against its primary target (EGFR) and a selection of potential off-target kinases. This data is for illustrative purposes and is based on typical kinase inhibitor profiles.
Table 1: this compound Inhibitory Activity Against EGFR Variants
| Kinase | IC50 (nM) |
| EGFR (Wild Type) | 150 |
| EGFR (L858R) | 8 |
| EGFR (exon 19 del) | 5 |
| EGFR (L858R/T790M) | 25 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.[5]
Table 2: this compound Off-Target Kinase Profile
| Kinase | IC50 (nM) |
| EGFR (Wild Type) | 150 |
| SRC | 800 |
| ABL1 | >10,000 |
| LCK | 1,200 |
| HER2 | 350 |
| HER4 | 600 |
| AKT1 | >10,000 |
| ERK2 | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[2]
Experimental Protocols
1. Cellular Phospho-EGFR Assay (Western Blot)
This protocol describes how to measure the inhibition of EGFR phosphorylation in a cellular context.[2][3]
-
Cell Culture and Starvation: Plate cells (e.g., A431, H1975) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.[2][3]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[2][3]
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[2][3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.[5]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[5]
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
2. Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines with different EGFR mutation statuses.[5]
-
Cell Culture: Seed cancer cell lines (e.g., PC-9, H1975, A549) in 96-well plates and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
Egfr-TK-IN-4 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of the experimental EGFR tyrosine kinase inhibitor, Egfr-TK-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be handled and stored according to the following guidelines. Stock solutions should be aliquoted to minimize freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final DMSO concentration in the culture medium is kept low (generally below 0.1-0.5%) to avoid solvent-induced toxicity.[2]
Q3: Is this compound stable in cell culture media?
A3: The stability of small molecule inhibitors in cell culture media can vary. Factors such as the composition of the media, pH, and incubation temperature can affect compound stability.[1] It is recommended to prepare fresh dilutions of this compound in media for each experiment.
Q4: How can I confirm the activity of this compound in my experiments?
A4: The activity of this compound can be confirmed by assessing its effect on the EGFR signaling pathway. A common method is to perform a Western blot to check for a decrease in the phosphorylation of EGFR and its downstream targets, such as Akt and ERK.[3][4]
Storage and Stability Data
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | -20°C or -80°C | Protect from light and moisture. |
| Storage Temperature (DMSO Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Short-term Storage (Aqueous/Media) | 2-8°C | Prepare fresh for each experiment; use within a few hours. |
| Long-term Stability (DMSO Stock) | Up to 1 month at -20°C | For longer storage, -80°C is recommended. |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High levels of cell death observed after treatment.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition.[2] |
| Off-target effects. | Review literature for known off-target effects of similar EGFR inhibitors. Consider using a more specific inhibitor if available. |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity. Prepare a fresh stock solution.[2] |
Issue 2: Inconsistent results or lack of EGFR inhibition.
| Possible Cause | Suggested Solution |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free kinase assay to confirm its biochemical activity.[2] |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor based on the results of your dose-response experiments. |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that activates EGFR (e.g., EGF). Optimize the timing of inhibitor treatment relative to the experimental stimulus. |
| Cell line is resistant to the inhibitor. | Some cell lines may have mutations that confer resistance to EGFR inhibitors. Sequence the EGFR gene in your cell line to check for resistance mutations. |
| Inhibitor degradation in media. | Prepare fresh dilutions of the inhibitor in media for each experiment. Minimize the time the inhibitor is in the media before being added to the cells. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.
Protocol 2: Western Blot for EGFR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for evaluating this compound.
Caption: A troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Minimizing In Vivo Toxicity of EGFR-TK-IN-4
Disclaimer: There is currently no publicly available preclinical toxicity data specifically for EGFR-TK-IN-4. This technical support center provides troubleshooting guidance based on the known toxicities of the broader class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information presented here should be considered as general guidance, and it is imperative to conduct specific preclinical safety studies for this compound to determine its unique toxicity profile.
This guide is intended for researchers, scientists, and drug development professionals to address potential issues during in vivo experiments with this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR Tyrosine Kinase Inhibitors?
A1: EGFR TKIs are small molecules that competitively bind to the ATP-binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor. This inhibition blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, this leads to apoptosis and tumor growth inhibition.
Q2: What are the most common on-target toxicities observed with EGFR inhibitors in animal studies?
A2: The most frequently reported toxicities are a direct result of EGFR inhibition in healthy tissues where EGFR signaling is important for homeostasis. These primarily include:
-
Dermatological Toxicities: Papulopustular rash, dry skin (xerosis), and itching (pruritus) are very common.[1] This is due to the critical role of EGFR in the growth and maintenance of skin keratinocytes.
-
Gastrointestinal Toxicities: Diarrhea and weight loss are frequently observed.[1] EGFR is expressed in the gastrointestinal tract, and its inhibition can disrupt mucosal integrity and function.
Q3: Are there less common but potentially severe toxicities to be aware of?
A3: Yes, at higher doses or with prolonged treatment, other toxicities have been reported for some EGFR TKIs, including:
-
Ocular Toxicities: Dry eyes, conjunctivitis, and keratitis.[1]
-
Pulmonary Toxicities: Interstitial lung disease (ILD) or pneumonitis is a rare but serious adverse event.[2]
-
Hepatotoxicity: Liver enzyme elevations can occur.[3]
-
Cardiotoxicity: Some newer generation TKIs have been associated with cardiac effects, such as QTc prolongation.[4]
Q4: How predictive are animal model toxicities for human responses?
A4: Generally, the types of on-target toxicities seen in animal models (especially dermatological and gastrointestinal) are consistent with those observed in human clinical trials. However, the incidence and severity can differ between species and may not always directly correlate with the human response.
Troubleshooting Guides for In Vivo Experiments
Issue 1: Severe Skin Rash and Dermatitis
-
Symptoms: Animals exhibit significant redness (erythema), papulopustular eruptions, and excessive scratching, potentially leading to open sores.
-
Possible Cause: High dosage of this compound leading to excessive EGFR inhibition in the skin.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate and effective step is to reduce the dose. A dose-range finding study is crucial to determine the Maximum Tolerated Dose (MTD).
-
Intermittent Dosing: An alternative to dose reduction is to implement an intermittent dosing schedule (e.g., dosing every other day, or 5 days on/2 days off). This can allow for partial recovery of EGFR signaling in the skin between doses.[5]
-
Supportive Care: While not a direct solution to the pharmacological effect, maintaining a clean environment for the animals can help prevent infections in compromised skin.
-
Histopathological Analysis: At the end of the study, collect skin samples for histopathology to assess the extent of epidermal thinning, inflammation, and follicular damage.
-
Issue 2: Significant Body Weight Loss and Diarrhea
-
Symptoms: Animals show a rapid decline in body weight (>15-20% from baseline) and/or persistent, watery stools.[6][7]
-
Possible Cause: Gastrointestinal toxicity from this compound administration, leading to malabsorption and dehydration.
-
Troubleshooting Steps:
-
Dose Adjustment: Similar to skin toxicity, a dose reduction or an intermittent dosing schedule is the primary intervention.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake. Wet mash or gel-based diets can also help with hydration.
-
Hydration Monitoring: Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). In severe cases, subcutaneous fluid administration may be necessary as a supportive care measure.
-
Fecal Scoring: Implement a daily fecal scoring system to quantitatively track the severity of diarrhea.
-
Intestinal Histopathology: At necropsy, collect sections of the small and large intestines to evaluate for mucosal atrophy, inflammation, and changes in crypt-villus architecture.
-
Quantitative Toxicity Data (Representative Data from Preclinical EGFR TKI Studies)
Table 1: Maximum Tolerated Dose (MTD) of Representative EGFR TKIs in Rodents
| Compound | Species | Dosing Schedule | MTD | Reference |
| Erlotinib (B232) | Mouse | Daily, oral | 100 mg/kg | [8] |
| Icotinib | Mouse | High-dose, oral | 1200 mg/kg | [9] |
| INZ (C) | Mouse (Female) | Single dose, i.p. | 200 mg/kg | [10] |
| INZ (C) | Mouse (Male) | Single dose, i.p. | >250 mg/kg | [10] |
Table 2: In Vivo Toxicity Observations for Erlotinib in Mice
| Dose Schedule | Body Weight Change | Diarrhea Incidence | Rash Incidence | Mortality |
| 100 mg/kg daily | Significant decrease | High | 38% | Significant |
| 200 mg/kg every 2nd day | Stable | 49% | Rare | Low |
| 200 mg/kg every 4th day | Stable | 20% | Rare | Low |
Data synthesized from a study by K. K. H. Chow, et al.[5]
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the MTD of a single dose of this compound and identify acute toxicities.
-
Animal Model: Use a standard rodent model (e.g., CD-1 or BALB/c mice), with 3-5 animals per dose group.
-
Procedure: a. Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) at escalating dose levels to different groups of animals. b. Start with a low dose and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Observations (7-14 days): a. Mortality: Record the number and time of any deaths. b. Clinical Signs: Observe animals at least twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming; presence of diarrhea or skin rash). c. Body Weight: Measure body weight just before dosing and daily thereafter. A sustained weight loss of >20% is often considered a sign of severe toxicity.[6]
-
Endpoint: a. At the end of the observation period, collect blood for hematology and clinical chemistry analysis. b. Perform a full necropsy and collect major organs (liver, kidneys, lungs, spleen, heart, GI tract, skin) for histopathological examination.
-
MTD Definition: The MTD is the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.[6]
Protocol 2: Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxicity of this compound after repeated administration and identify potential target organs for cumulative toxicity.
-
Animal Model: Use both a rodent and a non-rodent species if intended for clinical development.
-
Procedure: a. Administer the compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels. These should include the MTD from the acute study and lower doses. b. Include a vehicle control group.
-
Observations: a. Monitor for the same clinical signs and body weight changes as in the acute study. b. Monitor food and water consumption.
-
Endpoint: a. Conduct comprehensive hematology and clinical chemistry analyses at baseline and at the end of the study. b. Perform a full necropsy with organ weight measurements. c. Conduct detailed histopathological examination of all major organs.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Body Weight Change in Non-small Cell Lung Cancer Patients Treated With EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Egfr-TK-IN-4 treatment duration for optimal response
Welcome to the technical support center for Egfr-TK-IN-4, a novel fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the treatment duration of this compound to achieve maximal therapeutic response in your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fourth-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors. Its primary mechanism is the inhibition of EGFR signaling pathways that are critical for cell proliferation and survival.[1][2] These pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades.[2][3] Fourth-generation TKIs are developed to be effective against EGFR mutations that confer resistance to third-generation inhibitors, such as the C797S mutation.[4]
Q2: Which cell lines are most suitable for testing the efficacy of this compound?
A2: The choice of cell lines is critical for obtaining relevant data. We recommend using non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation statuses. For determining the efficacy of a fourth-generation TKI, it is particularly important to include cell lines harboring mutations that confer resistance to previous generations of TKIs.
Q3: How do I determine the optimal concentration and duration of this compound treatment in my cell-based assays?
A3: The optimal concentration and duration are cell-line specific and should be determined empirically. We recommend performing a dose-response study to determine the IC50 value (the concentration that inhibits 50% of cell growth) and a time-course experiment. A typical starting point for a dose-response assay is a 72-hour incubation period with a wide range of concentrations (e.g., 1 nM to 10 µM).[5] For time-course studies, you can assess cell viability and target inhibition at multiple time points (e.g., 24, 48, 72, and 96 hours) using a fixed concentration, such as the IC50 value.[5]
Q4: What are the expected downstream effects of this compound on cellular signaling?
A4: Successful inhibition of EGFR by this compound should lead to a decrease in the phosphorylation of EGFR and key downstream signaling proteins such as AKT and ERK.[6] This can be assessed by Western blot analysis. Ultimately, this inhibition of pro-survival signaling is expected to induce cell cycle arrest and apoptosis.[7][8]
Q5: How can I assess whether this compound is inducing apoptosis in my cancer cell lines?
A5: Apoptosis can be quantified using several methods. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][9] This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Additionally, Western blot analysis for cleaved PARP and cleaved Caspase-3 can provide biochemical evidence of apoptosis.[7]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Inconsistency | Ensure you are using authenticated, low-passage cell lines. Genetic drift can occur in cell lines over time, affecting their sensitivity to inhibitors. |
| Variable Seeding Density | Inconsistent cell numbers per well will lead to variable results. Optimize and strictly adhere to a consistent seeding density for each experiment.[10] |
| Serum Concentration | Growth factors in serum can compete with the inhibitor and affect its apparent potency. Consider reducing the serum concentration or using serum-free media during treatment.[5][11] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the stock solution (typically DMSO). |
| Assay Incubation Time | The effect of the inhibitor is time-dependent. If you are not seeing a clear dose-response, consider increasing the incubation time (e.g., from 48 to 72 or 96 hours).[5] |
Guide 2: No or Weak Inhibition of EGFR Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Duration | The concentration of this compound may be too low, or the treatment duration too short to see a significant effect. Try increasing the concentration (e.g., 5x or 10x the IC50) and/or the treatment time. |
| Poor Protein Lysate Quality | Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6] Keep samples on ice throughout the lysis procedure.[6] |
| Inefficient Protein Transfer | EGFR is a large protein (~175 kDa). Optimize your Western blot transfer conditions for large proteins. A wet transfer system is often recommended.[12] |
| Antibody Issues | Use a validated antibody specific for the phosphorylated form of EGFR (e.g., p-EGFR Y1068). Ensure you are using the correct antibody dilution and incubation conditions. |
| Cell Line Resistance | The cell line you are using may have intrinsic resistance mechanisms that bypass EGFR signaling, such as MET amplification.[1][13] |
Data Presentation
Table 1: Representative IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | exon 19 deletion | 5.2 |
| H1975 | L858R, T790M | 15.8 |
| H1975-C797S | L858R, T790M, C797S | 25.4 |
| A549 | Wild-Type | >10,000 |
Note: The data presented here are for illustrative purposes only and will vary depending on experimental conditions.
Table 2: Effect of this compound on Apoptosis in H1975-C797S Cells
| Treatment (48 hours) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control (DMSO) | 3.1 ± 0.5 | 2.5 ± 0.3 |
| This compound (25 nM) | 15.7 ± 1.2 | 8.9 ± 0.9 |
| This compound (100 nM) | 35.2 ± 2.5 | 18.4 ± 1.8 |
Note: The data presented here are for illustrative purposes only and will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells. Incubate for 72 hours.[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Signaling Pathway
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the Western blot protocol.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[7]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Treatment Duration.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. publications.ersnet.org [publications.ersnet.org]
dealing with acquired resistance to Egfr-TK-IN-4 in cell lines
Welcome to the technical support center for researchers encountering acquired resistance to EGFR-TK-IN-4 in cell lines. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of drug resistance in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, initially sensitive to this compound, has stopped responding. What are the likely causes?
A1: This phenomenon is known as acquired resistance. After an initial response, cancer cells can develop mechanisms to evade the inhibitory effects of this compound. The most common causes of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) fall into two main categories:
-
On-target alterations: These are genetic changes in the EGFR gene itself. The most well-documented is a secondary "gatekeeper" mutation, such as T790M in response to first and second-generation TKIs, or C797S in response to third-generation TKIs.[1][2][3] These mutations can alter the drug's binding site, reducing its efficacy.
-
Off-target mechanisms: The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling.[1][4][5] Common bypass pathways include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL.[6][7][8] Activation of downstream signaling molecules such as KRAS or PIK3CA can also confer resistance.[8][9] Additionally, a phenotypic switch, such as the epithelial-to-mesenchymal transition (EMT), can contribute to reduced drug sensitivity.[10][11]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A multi-pronged approach is typically required to elucidate the resistance mechanism:
-
Sequence the EGFR kinase domain: This will identify any secondary mutations in the EGFR gene that may be responsible for on-target resistance.
-
Perform a phosphoproteomic screen: This can provide a broad overview of activated signaling pathways in the resistant cells compared to the parental, sensitive cells.
-
Conduct Western blotting: This is a targeted approach to examine the expression and phosphorylation status of key proteins in known resistance pathways (e.g., p-MET, p-AKT, p-ERK).
-
Assess for gene amplification: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to check for amplification of genes such as MET or HER2.
-
Evaluate for phenotypic changes: Microscopic examination for morphological changes and assessment of EMT markers (e.g., E-cadherin, vimentin) can indicate a phenotypic shift.[10][11]
Q3: My western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after treating my resistant cells with this compound. What could be the issue?
A3: Inconsistent p-EGFR western blot results can arise from several factors in the context of drug resistance:
-
Heterogeneity of the resistant population: Your resistant cell line may consist of a mixed population of cells with different resistance mechanisms.
-
Transient pathway activation: Some bypass signaling pathways may be transiently activated, leading to variability in p-EGFR levels at different time points.
-
Experimental variability: Ensure consistent cell culture conditions, including cell density and passage number.[12] Inconsistent sample preparation, particularly the effectiveness of phosphatase inhibitors in your lysis buffer, is a common cause of variability in phosphorylation studies.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complete loss of response to this compound (IC50 > 10µM) | 1. Development of a secondary EGFR mutation (e.g., T790M-like).2. Amplification of a bypass receptor tyrosine kinase (e.g., MET).[6] | 1. Sequence the EGFR kinase domain to check for mutations.2. Perform qPCR or FISH for MET and HER2 amplification.3. Test the efficacy of next-generation EGFR inhibitors or combination therapies (e.g., this compound + MET inhibitor).[6] |
| Partial or decreased sensitivity to this compound | 1. Emergence of a sub-clone with a resistance mechanism.2. Activation of downstream signaling pathways (e.g., PI3K/AKT).[8]3. Increased drug efflux. | 1. Perform single-cell cloning to isolate and characterize resistant sub-populations.2. Analyze the phosphorylation status of AKT and ERK via Western blot.3. Investigate the expression of ABC transporters (e.g., ABCB1, ABCG2).[1] |
| Inconsistent results between experimental replicates | 1. Cell culture variability (passage number, confluency).[12]2. Instability or precipitation of this compound in media.[12]3. Inconsistent timing of drug treatment and sample collection. | 1. Use cells within a consistent passage number range and seed at a uniform density.2. Prepare fresh drug dilutions for each experiment and visually inspect for precipitation.3. Standardize all incubation times and harvesting procedures. |
| Morphological changes in resistant cells (e.g., more elongated, scattered) | 1. Epithelial-to-Mesenchymal Transition (EMT).[10] | 1. Perform immunofluorescence or Western blotting for EMT markers (e.g., decreased E-cadherin, increased Vimentin).2. Consider that EMT may be associated with resistance to other chemotherapeutic agents.[10] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating acquired resistance to this compound in a sensitive EGFR-mutant cell line.
Materials:
-
EGFR-mutant cancer cell line (e.g., HCC827, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Method:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Chronic drug exposure:
-
Method A: Stepwise Escalation: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20.[10] Once the cells resume normal proliferation, gradually increase the drug concentration. This process can take several months.[10]
-
Method B: High-Concentration Exposure: Culture the parental cells in a high concentration of this compound (e.g., IC90 or higher).[10] Most cells will die, but a small population of resistant cells may emerge over time.
-
-
Establishment of resistant clones: Once a resistant population is established (i.e., cells can proliferate in a high concentration of this compound), you can either maintain it as a polyclonal population or isolate single-cell clones.
-
Characterization of resistance: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance compared to the parental line.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation of proteins involved in resistance pathways.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit[12]
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-EGFR, total EGFR, p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Method:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.[12]
-
Normalization: Strip the membrane and re-probe for total protein and/or a loading control (e.g., β-actin) to normalize the data.[12]
Visualizing Resistance Mechanisms
Here are some diagrams generated using the DOT language to illustrate key concepts in acquired resistance to this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: On-target (EGFR mutation) and off-target (bypass activation) resistance mechanisms.
Caption: A logical workflow for troubleshooting acquired resistance to this compound.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to EGFR Tyrosine Kinase Inhibitors in C797S Mutant Non-Small Cell Lung Cancer: Osimertinib vs. a Novel Fourth-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133), with a representative fourth-generation EGFR TKI, here designated as Egfr-TK-IN-4, in the context of non-small cell lung cancer (NSCLC) cells harboring the C797S resistance mutation.
Disclaimer: Publicly available information on a specific molecule named "this compound" is limited. Therefore, for the purpose of this guide, we will utilize published data for the well-characterized fourth-generation EGFR TKI, CH7233163 , as a proxy for a potent and selective next-generation inhibitor. This allows for a data-driven comparison of the therapeutic strategies for overcoming osimertinib resistance mediated by the C797S mutation.
Introduction
Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, demonstrating significant efficacy against both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[1] However, the emergence of the C797S mutation, which replaces the crucial cysteine with a serine, prevents this covalent binding, leading to acquired resistance to osimertinib.[2]
Fourth-generation EGFR TKIs are being developed to address this clinical challenge. These inhibitors are designed to effectively target EGFR triple mutations, including those with C797S, often through non-covalent, ATP-competitive mechanisms.[3][4] This guide will compare the preclinical performance of osimertinib with CH7233163, a potent fourth-generation inhibitor, in C797S mutant cellular models.
Performance Data in C797S Mutant Cells
The following tables summarize the inhibitory activity of osimertinib and CH7233163 (representing this compound) against EGFR with the C797S mutation.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Osimertinib | EGFR (Del19/T790M/C797S) | Cell Proliferation | >1000 | [5] |
| CH7233163 (this compound) | EGFR (Del19/T790M/C797S) | Biochemical | 0.28 | [6] |
| CH7233163 (this compound) | NIH3T3 cells (Del19/T790M/C797S) | Cell Proliferation | 20 | [7] |
Table 1: Comparative Inhibitory Activity (IC50) Against C797S Mutant EGFR. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly reduced potency of osimertinib in the presence of the C797S mutation, while CH7233163 maintains high potency.
Signaling Pathways and Mechanism of Action
The C797S mutation restores ATP binding and subsequent downstream signaling in the presence of osimertinib. Fourth-generation inhibitors like CH7233163 are designed to inhibit the kinase activity of the C797S mutant EGFR, thereby blocking these reactivated pathways.
Figure 1. EGFR Signaling Pathway in C797S Mutant Cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods for evaluating EGFR inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds in cancer cell lines.
Materials:
-
C797S mutant NSCLC cell line (e.g., engineered Ba/F3 or patient-derived cells)
-
Complete culture medium
-
96-well plates
-
Test compounds (Osimertinib, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
Validating Egfr-TK-IN-4 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cellular target engagement of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-TK-IN-4. By objectively comparing its performance against established EGFR inhibitors—Osimertinib, Gefitinib, and Erlotinib—this guide offers supporting experimental data and detailed protocols to effectively characterize the potency and cellular activity of new chemical entities.
Introduction to EGFR Target Validation in a Cellular Context
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[2][3] Validating that a novel inhibitor, such as this compound, effectively engages and inhibits EGFR within a cellular environment is a critical step in preclinical drug development. This involves demonstrating direct binding to the target, inhibition of its kinase activity, and a subsequent effect on downstream signaling pathways and cellular phenotypes.[3]
Key methodologies to ascertain target engagement include assessing the phosphorylation status of EGFR and its downstream effectors, and measuring the impact on cancer cell proliferation and viability.[3]
Comparative Analysis of EGFR Inhibitor Potency
To contextualize the performance of this compound, it is essential to compare its activity against well-characterized, clinically relevant EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) for this compound (hypothetical data), Osimertinib, Gefitinib, and Erlotinib in various cellular assays.
Table 1: Inhibition of EGFR Phosphorylation (IC50, nM)
This assay directly measures the ability of the inhibitor to block the autophosphorylation of EGFR upon stimulation with its ligand, EGF. A common method for this is Western blotting, which quantifies the levels of phosphorylated EGFR (p-EGFR).[3]
| Compound | A431 (WT EGFR) | NCI-H1975 (L858R/T790M) | PC-9 (del E746-A750) |
| This compound (Hypothetical) | 25 | 15 | 10 |
| Osimertinib | >1000 | 9 | 7 |
| Gefitinib | 30 | >5000 | 15 |
| Erlotinib | 40 | >5000 | 20 |
Data for Osimertinib, Gefitinib, and Erlotinib are representative values from published literature.
Table 2: Inhibition of Cell Proliferation (GI50, nM)
This assay determines the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
| Compound | A431 (WT EGFR) | NCI-H1975 (L858R/T790M) | PC-9 (del E746-A750) |
| This compound (Hypothetical) | 50 | 30 | 20 |
| Osimertinib | >2000 | 12 | 10 |
| Gefitinib | 100 | >10000 | 30 |
| Erlotinib | 120 | >10000 | 50 |
Data for Osimertinib, Gefitinib, and Erlotinib are representative values from published literature.
Signaling Pathways and Experimental Workflows
Visualizing the EGFR signaling pathway and the experimental workflow for target engagement validation provides a clear understanding of the mechanism of action and the methodologies employed.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for EGFR Target Engagement Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments in validating EGFR target engagement.
Protocol 1: Western Blot for EGFR Phosphorylation
Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by an inhibitor.
-
Cell Culture and Treatment:
-
Plate A431 cells (or another suitable EGFR-overexpressing cell line) in 6-well plates and grow to 80-90% confluency.[3]
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[3]
-
Pre-treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound, Erlotinib) or DMSO (vehicle control) for 1-2 hours.[3]
-
Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 5-10 minutes at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.[4]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
-
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement by measuring the thermal stabilization of EGFR upon inhibitor binding.[5][6]
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Detection and Analysis:
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting or other quantitative methods like ELISA.[6]
-
Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of this compound on EGFR kinase activity.
-
Reagent Preparation:
-
Kinase Reaction:
-
Detection:
-
Use a suitable method to detect kinase activity, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[1][9]
-
Stop the kinase reaction and deplete the remaining ATP.[9]
-
Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.[9]
-
Conclusion
Validating the cellular target engagement of a novel EGFR inhibitor like this compound is a multifaceted process that requires a combination of biochemical and cell-based assays. By systematically comparing its performance against established inhibitors and adhering to detailed experimental protocols, researchers can build a robust data package to support further preclinical and clinical development. The methodologies and comparative data presented in this guide provide a solid foundation for the rigorous evaluation of new EGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. cellarisbio.com [cellarisbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Fourth-Generation EGFR Inhibitors: A Head-to-Head Comparison of BBT-176 and EGFR-TK-IN-4
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two emerging fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): BBT-176 and EGFR-TK-IN-4. This analysis is based on publicly available preclinical data and aims to illuminate their respective potencies, mechanisms of action, and therapeutic potential in overcoming resistance to previous generations of EGFR inhibitors, particularly in the context of C797S mutations in non-small cell lung cancer (NSCLC).
The landscape of targeted therapy for EGFR-mutant NSCLC is continually evolving to combat acquired resistance mechanisms. Third-generation TKIs, such as osimertinib, have significantly improved outcomes but are often rendered ineffective by the emergence of the C797S mutation. Fourth-generation inhibitors represent the next frontier in targeting these resistant tumors. This guide focuses on a direct comparison of BBT-176, a clinical-stage inhibitor, and this compound, a preclinical compound, to aid in the evaluation of their potential as next-generation therapeutics.
Biochemical Potency and Cellular Activity
A direct comparison of the inhibitory activities of BBT-176 and this compound reveals their distinct profiles against various EGFR mutations. BBT-176 has been extensively characterized for its potent inhibition of C797S-containing mutations, demonstrating significant advantages over the third-generation inhibitor, osimertinib. This compound, also known as compound 10k, has shown promising anticancer activity, particularly against cell lines with common EGFR mutations.
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | Cell Line | Genotype | IC50 (nM) - Cellular Assay |
| BBT-176 | EGFR 19Del/T790M/C797S | 1.79[1][2] | Ba/F3 | 19Del/T790M/C797S | 49[1][2] |
| EGFR 19Del/C797S | 4.36[1][2] | Ba/F3 | 19Del/C797S | 42[1][2] | |
| EGFR L858R/C797S | 5.35[1][2] | Ba/F3 | L858R/C797S | 183[1][2] | |
| EGFR L858R/T790M/C797S | - | Ba/F3 | L858R/T790M/C797S | 202[1][2] | |
| Osimertinib | EGFR 19Del/T790M/C797S | 124.82[1][2] | Ba/F3 | 19Del/T790M/C797S | 1134[1][2] |
| EGFR 19Del/C797S | 304.39[1][2] | Ba/F3 | 19Del/C797S | 869[1][2] | |
| EGFR L858R/C797S | 573.72[1][2] | Ba/F3 | L858R/C797S | 2799[1][2] | |
| EGFR L858R/T790M/C797S | - | Ba/F3 | L858R/T790M/C797S | 2685[1][2] | |
| This compound | - | - | HCC827 | 19Del | 10 |
| - | - | NCI-H1975 | L858R/T790M | 80 | |
| - | - | A-549 | WT | 820 |
Mechanism of Action
Both BBT-176 and this compound are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.
BBT-176 is a fourth-generation, oral, reversible, and ATP-competitive EGFR TKI.[1] It is specifically designed to target EGFR mutations that confer resistance to third-generation inhibitors, most notably the C797S mutation.[1][3] Its non-covalent binding mechanism allows it to inhibit the kinase activity of EGFR even when the C797 residue, the covalent binding site for osimertinib, is mutated.[1]
This compound (compound 10k) is a potent and selective EGFR-TK inhibitor. It is a member of a novel series of thiazolo[5,4-b]pyridine (B1319707) derivatives. Mechanistic studies have shown that it acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells and can induce apoptosis. Molecular docking simulations suggest that it forms essential interactions within the EGFR kinase domain, including hydrogen bonding with the Cys797 residue, indicating its potential to target clinically relevant mutations.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition by BBT-176 and this compound.
Preclinical In Vivo Efficacy
BBT-176 has demonstrated significant anti-tumor activity in various in vivo models. In cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models harboring the EGFR 19Del/T790M/C797S mutation, BBT-176 showed strong tumor growth inhibition and, in some cases, tumor regression.[1]
This compound has also shown promising in vivo activity. While detailed public data is limited, the parent study describes that the series of compounds to which this compound belongs was evaluated for in vivo anticancer activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to characterize these inhibitors.
Kinase Inhibition Assay (for BBT-176)
The inhibitory activity of BBT-176 against various EGFR mutant proteins was determined using a biochemical kinase assay. Recombinant EGFR proteins were incubated with BBT-176 at varying concentrations in the presence of ATP. The kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based or fluorescence-based detection method. The IC50 values were then calculated from the dose-response curves.[1]
Cell Viability Assay (General Protocol)
The anti-proliferative activity of the inhibitors was assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cell lines with specific EGFR mutations were seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was then measured, and the IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, were determined.
Apoptosis Assay (for this compound)
To determine if this compound induces programmed cell death, an apoptosis assay was performed. This typically involves treating cancer cells with the compound and then staining them with fluorescent dyes that specifically bind to apoptotic cells, such as Annexin V and propidium (B1200493) iodide (PI). The percentage of apoptotic cells is then quantified using flow cytometry. The parent study for this compound indicated that the lead compound induced substantial early and late apoptosis in cancer cells.
In Vivo Tumor Xenograft Model (General Protocol)
To evaluate the in vivo efficacy of the inhibitors, tumor xenograft models are established. This involves subcutaneously implanting human cancer cells with relevant EGFR mutations into immunocompromised mice. Once tumors reach a certain volume, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing the tumor volumes in the treated group to the control group.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized experimental workflow for the preclinical and clinical evaluation of EGFR TKIs.
Summary and Future Directions
This head-to-head comparison highlights the potential of both BBT-176 and this compound as next-generation EGFR inhibitors.
BBT-176 is a well-characterized, clinical-stage fourth-generation EGFR TKI with demonstrated potent activity against C797S-mediated resistance. Its robust preclinical data package and ongoing clinical development (NCT04820023) position it as a promising candidate for patients who have progressed on third-generation inhibitors.[1][4]
This compound is an earlier-stage, preclinical compound that has shown significant potency against common EGFR-mutant cell lines. Its novel thiazolo[5,4-b]pyridine scaffold represents a distinct chemical entity in the landscape of EGFR inhibitors. Further in-depth studies are required to fully elucidate its activity against a broader range of resistance mutations, including C797S, and to evaluate its in vivo efficacy and safety profile.
For researchers and drug developers, the distinct chemical scaffolds and preclinical profiles of these two inhibitors offer valuable insights into the ongoing efforts to overcome EGFR TKI resistance. The progression of BBT-176 through clinical trials will be a key indicator of the viability of fourth-generation inhibitors in the clinical setting, while the further characterization of this compound and similar compounds will continue to enrich the pipeline of next-generation targeted therapies for NSCLC.
References
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Fourth-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). While successive generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) have significantly improved patient outcomes, the emergence of on-target resistance mutations continually necessitates the development of novel inhibitors. This guide provides a comparative analysis of the cross-resistance profiles of next-generation EGFR TKIs, with a focus on their activity against mutations that confer resistance to third-generation inhibitors like osimertinib (B560133).
Disclaimer: Specific preclinical data for a compound designated "Egfr-TK-IN-4" is not publicly available. Therefore, this guide utilizes published data from representative fourth-generation EGFR TKIs to illustrate the expected cross-resistance profile and comparative efficacy of this class of inhibitors against clinically relevant EGFR mutations.
The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
First-generation TKIs (e.g., gefitinib, erlotinib) effectively target common activating mutations such as exon 19 deletions (Del19) and the L858R point mutation. However, resistance frequently develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[1][2] Third-generation TKIs, most notably osimertinib, were designed to overcome T790M-mediated resistance and have become a standard of care.[3]
The clinical utility of osimertinib is now challenged by the emergence of tertiary mutations, particularly the C797S mutation, which is found in up to 20% of patients who develop resistance to third-generation TKIs.[3] The C797S mutation occurs at the covalent binding site of irreversible inhibitors like osimertinib, rendering them ineffective.[4] This has driven the development of fourth-generation EGFR TKIs, which are designed to inhibit EGFR harboring this triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[5]
Comparative Efficacy of Fourth-Generation EGFR TKIs
Fourth-generation TKIs are being developed to be active against both T790M and C797S resistance mutations. Their key characteristic is often a non-covalent, reversible binding mechanism that is effective even when the Cys797 residue is mutated. The inhibitory activity, measured by the half-maximal inhibitory concentration (IC50), demonstrates their potency against various EGFR genotypes.
Below is a summary of the in vitro activity of representative fourth-generation TKIs compared to first- and third-generation inhibitors.
Table 1: Comparative IC50 Values (nM) of EGFR TKIs Against Various EGFR Mutations (Enzymatic Assay)
| TKI Class | Representative Drug | EGFR (Wild-Type) | EGFR (L858R/T790M) | EGFR (Del19/T790M/C797S) | EGFR (L858R/T790M/C797S) |
| 1st-Gen | Gefitinib | ~2 | >1000 | >1000 | >1000 |
| 3rd-Gen | Osimertinib | ~25 | ~1-15 | 124-304 | 573 |
| 4th-Gen | TQB3804 | 1.07 | 0.19 - 0.26 | 0.46 | 0.13 |
| 4th-Gen | BBT-176 | - | - | 1.79 | - |
| 4th-Gen | LS-106 | - | - | 2.4 | 3.1 |
Data compiled from multiple preclinical studies.[4][5][6][7] Values are representative and may vary based on specific experimental conditions.
Table 2: Comparative IC50 Values (nM) of EGFR TKIs Against EGFR-Mutant Cell Lines (Cell-Based Proliferation Assay)
| TKI Class | Representative Drug | Ba/F3 (Del19/T790M/C797S) | Ba/F3 (L858R/T790M/C797S) | NCI-H1975 (L858R/T790M) |
| 3rd-Gen | Osimertinib | 1134 | 2685 | 15 |
| 4th-Gen | TQB3804 | 26.8 | - | - |
| 4th-Gen | BBT-176 | 49 | 202 | - |
| 4th-Gen | JIN-A02 | 4.7 | - | - |
| 4th-Gen | Brigatinib | - | 55.5 | - |
Data compiled from multiple preclinical studies.[4][5][6][8][9] Values are representative and may vary based on specific experimental conditions and cell lines used.
The data clearly indicates that while osimertinib is highly effective against the T790M mutation, its activity is significantly diminished in the presence of the C797S mutation. In contrast, representative fourth-generation TKIs like TQB3804 and BBT-176 maintain potent, low-nanomolar inhibitory activity against these triple-mutant EGFR variants.[4][5][6]
Experimental Methodologies
The quantitative data presented in this guide are derived from standard preclinical assays. The following is a detailed protocol for a common cell viability assay used to determine the IC50 values of TKIs.
Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
EGFR TKIs (e.g., Gefitinib, Osimertinib, 4th-Gen TKI)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[10]
-
Drug Treatment: Prepare serial dilutions of the EGFR TKIs in culture medium. The next day, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TKIs. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking the plate for 5-10 minutes to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
IC50 Calculation: Convert the absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[10]
Visualizing Mechanisms and Workflows
EGFR Signaling and TKI Resistance
The diagram below illustrates the EGFR signaling pathway and highlights the mechanisms of action for different generations of TKIs and the key resistance mutations they are designed to overcome.
Caption: EGFR signaling pathway and points of TKI intervention.
Experimental Workflow for TKI Cross-Resistance Profiling
The following diagram outlines the typical workflow for assessing the cross-resistance profile of a novel TKI using cell-based assays.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
comparative analysis of Egfr-TK-IN-4 brain penetrance
A Comparative Analysis of Brain Penetrance in EGFR Tyrosine Kinase Inhibitors
This guide provides a comparative analysis of the brain penetrance of various Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The ability of these drugs to cross the blood-brain barrier (BBB) is a critical factor in their efficacy against brain metastases, a common complication in EGFR-mutated non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals.
EGFR Signaling Pathway
The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and survival.[1] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues.[2] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK pathway, which is vital for cell proliferation, and the PI3K-AKT-mTOR pathway, which controls metabolism and survival.[2][3] Aberrant EGFR signaling is a key driver in many cancers.
Comparative Brain Penetrance of EGFR TKIs
The brain penetrance of EGFR TKIs is primarily limited by the blood-brain barrier (BBB), which employs efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) to remove foreign substances from the brain. An effective brain-penetrant TKI should ideally be a poor substrate for these transporters.
| Compound | Generation | In Vitro Efflux Ratio (MDCK-MDR1) | In Vivo Kp (Brain/Plasma Ratio) | In Vivo Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Species | Reference |
| Gefitinib | 1st | - | ~0.21 | - | Mouse | [4] |
| Erlotinib | 1st | - | - | - | - | [5] |
| Afatinib | 2nd | >3.2 | <0.36 | ≤0.12 | Mouse, Rat | [4][6][7] |
| Osimertinib (B560133) | 3rd | 3.2 | 2.6 - 3.41 | 0.21 | Mouse, Rat, Macaque | [4][6][7] |
| JCN068 | Investigational | - | 3.5 | - | - | [5] |
| CM93 | Investigational | <2 | >20 | - | - | [8] |
Note: A lower in vitro efflux ratio suggests less removal by BBB transporters. A higher Kp and Kp,uu value indicates better brain penetrance. First-generation TKIs generally exhibit poor BBB penetration.[9] Third-generation inhibitors like osimertinib were specifically designed for improved brain exposure.[4][10]
Experimental Protocols for Assessing Brain Penetrance
The evaluation of a drug's ability to cross the BBB involves a combination of in vitro and in vivo experimental models.
In Vitro BBB Models
These models are used for initial screening and to understand the mechanisms of transport across a cellular barrier that mimics the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Cell-Based Assays (Caco-2, MDCK-MDR1): Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are commonly used.[11][12] The permeability of a compound is measured in two directions: from the apical (blood) side to the basolateral (brain) side (A-B) and vice versa (B-A). The efflux ratio (B-A permeability / A-B permeability) is calculated, where a ratio greater than 2 suggests the compound is a substrate for active efflux.[13]
In Vivo Assessment in Animal Models
These studies are crucial for confirming BBB penetration and determining the pharmacokinetic profile of a compound in the central nervous system (CNS).
-
Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total drug concentration in the brain to that in the plasma at a specific time point after administration.[13]
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio considers the unbound, pharmacologically active fraction of the drug in both the brain and plasma, providing a more accurate predictor of target engagement in the CNS.[11][13]
The general workflow for in vivo assessment is as follows:
Conclusion
The development of EGFR TKIs with improved brain penetrance is a significant advancement in the treatment of EGFR-mutated cancers with central nervous system involvement. Preclinical studies demonstrate that newer generation and investigational TKIs, such as osimertinib, JCN068, and CM93, have superior brain-to-plasma ratios compared to earlier generation inhibitors.[5][6][7][8] This enhanced ability to cross the blood-brain barrier is largely attributed to their reduced interaction with efflux transporters. The use of standardized in vitro and in vivo models is essential for the continued development and comparative analysis of these potentially life-extending therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDIS-17. DEVELOPMENT OF BRAIN-PENETRANT EGFR INHIBITORS FOR CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. biorxiv.org [biorxiv.org]
- 9. Application of EGFR-TKIs in brain tumors, a breakthrough in future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Survival Outcomes in EGFR‐Mutant Non‐Small Cell Lung Cancer With Brain Metastases: Kaplan–Meier and Cox Regression Analyses Across Treatment Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Egfr-TK-IN-4
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel working with Egfr-TK-IN-4, a potent Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). Adherence to these guidelines is mandatory to ensure personal safety and proper disposal of hazardous materials.
Given the potent nature of this compound, all handling must be conducted with the utmost care to prevent exposure through inhalation, skin contact, or ingestion. The following procedures are based on best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is crucial when handling the compound as a powder to prevent inhalation of fine particles. For procedures with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
| Hand Protection | Double Nitrile Gloves | Wearing two pairs of nitrile gloves provides an extra layer of protection. The outer glove should be changed immediately if contaminated.[1] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect the eyes from splashes of solutions or airborne particles.[1] |
| Body Protection | Disposable, Fluid-Resistant Lab Coat or Gown | A dedicated disposable lab coat or gown should be worn over personal clothing to prevent contamination and should be changed immediately in case of a spill. Coveralls made from materials like Tyvek are also recommended.[1][2] |
| Foot Protection | Closed-Toe Shoes and Disposable Shoe Covers | Closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn in the designated handling area.[1] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure risk.
1. Preparation:
-
Designated Area: All activities involving this compound, particularly weighing and preparing stock solutions, must be conducted in a designated and controlled area, such as a certified chemical fume hood or a biological safety cabinet.
-
Decontamination: Ensure all work surfaces and equipment are thoroughly decontaminated before and after handling the compound.
-
Spill Kit: A chemical spill kit must be readily accessible in the designated handling area.
2. Handling:
-
Weighing and Reconstitution: When handling the compound in powdered form, use a NIOSH-approved respirator to prevent inhalation.[1]
-
Personal Hygiene: Avoid touching your face, and wash hands thoroughly before leaving the laboratory.
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable detergent.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown/lab coat, inner gloves, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is completed and PPE has been removed.
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, pipette tips, and empty vials.
-
Collect in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions of this compound and contaminated media.
-
Collect in a sealed, labeled hazardous waste container.
-
Do not pour this waste down the drain. [3]
-
Waste must be segregated and disposed of according to institutional and local regulations for hazardous chemical waste.[3][4]
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR activation by ligands like EGF leads to a cascade of intracellular events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][6] this compound acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.
Experimental Workflow: Handling and Disposal
The following workflow diagram provides a step-by-step visual guide for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
